Product packaging for Catechol-d6(Cat. No.:CAS No. 202656-22-2)

Catechol-d6

Cat. No.: B1466186
CAS No.: 202656-22-2
M. Wt: 116.15 g/mol
InChI Key: YCIMNLLNPGFGHC-UDDMDDBKSA-N
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Description

Overview of Catechol-d6 as a Key Isotopic Probe

This compound is a deuterated form of catechol where all six hydrogen atoms have been replaced by deuterium (B1214612) atoms. nih.gov This isotopic substitution makes it a valuable tool in various research areas. Its primary use is as an internal standard for the quantification of catechol and related compounds in complex matrices. For instance, it is employed in environmental analysis to determine the concentration of catechol in samples like industrial wastewater and black liquors from pulp and paper mills. ncasi.org

This compound is also utilized in metabolic studies to trace the biotransformation of catechol. nih.gov By introducing this compound into a biological system, researchers can track its conversion to other molecules, helping to elucidate metabolic pathways. nih.gov This has been demonstrated in studies of salicylic (B10762653) acid catabolism in plants, where this compound was used to confirm that catechol is a central intermediate. nih.gov The distinct mass of this compound allows it to be easily distinguished from its non-deuterated counterpart by mass spectrometry, facilitating precise tracking and quantification. nih.gov

Historical Context and Evolution of Deuterated Compound Utilization in Chemical Sciences

The discovery of deuterium in 1931 by Harold Urey, for which he received the Nobel Prize in Chemistry in 1934, marked the beginning of the use of isotopes in scientific research. bioscientia.dewikipedia.org Initially, the application of deuterated compounds was largely focused on mechanistic studies in chemistry to probe reaction pathways through the kinetic isotope effect. wikipedia.org

Over the decades, the applications of deuterated compounds have expanded significantly. wikipedia.org The development of advanced analytical techniques, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has been a major driver of this evolution. nih.gov In the 1970s, the first patents for deuterated molecules were granted, signaling their growing importance in applied fields. wikipedia.org A major milestone was the FDA approval of the first deuterated drug, Austedo® (deutetrabenazine), in 2017. wikipedia.org This has spurred further interest in the development of deuterated pharmaceuticals to improve the pharmacokinetic profiles of existing drugs by slowing their metabolism. bioscientia.dersc.org Today, deuterated compounds, including this compound, are integral tools in a wide array of scientific disciplines, from materials science to drug discovery. researchgate.netgabarx.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 202656-22-2 nih.gov
Molecular Formula C₆D₆O₂
Molecular Weight 116.15 g/mol nih.gov
Appearance Colorless crystals nih.gov
Purity 98% isotope.com
Synonyms 1,2-Benzenediol-d6, Pyrothis compound, 1,2-Dihydroxybenzene-d6 vivanls.com

Table 2: Comparison of Catechol and this compound

FeatureCatecholThis compound
CAS Number 120-80-9 nih.gov202656-22-2 nih.gov
Molecular Weight 110.11 g/mol nih.gov116.15 g/mol nih.gov
Isotopic Composition Natural isotopic abundanceEnriched with deuterium
Primary Use in Research Starting material, reactantInternal standard, metabolic tracer ncasi.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O2 B1466186 Catechol-d6 CAS No. 202656-22-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMNLLNPGFGHC-UDDMDDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202656-22-2
Record name 202656-22-2
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Deuteration Methodologies and Synthetic Strategies for Catechol D6

Direct Deuteration Approaches for Catechol-d6 Synthesis

Direct deuteration involves the exchange of protons for deuterons on the aromatic ring of a pre-existing catechol molecule. This is often achieved through hydrogen-isotope exchange (HIE) reactions under various catalytic conditions.

One common method is the deuterium (B1214612)/proton exchange reaction, which utilizes a deuterium ion (D+) source to react with a starting catechol. epo.org This reaction can be carried out in various polar, aprotic solvents such as N-methylpyrrolidinone, dimethylsulfoxide, or dioxane. epo.org The process is typically conducted at temperatures ranging from room temperature to reflux over a period of 2 to 48 hours, often resulting in high levels of deuterium incorporation. epo.org For instance, compositions with a purity of at least 98% and an isotopic enrichment of at least 95% have been reported. epo.org

Catalytic systems are also employed to facilitate direct C-H deuteration. Palladium-based catalysts, for example, have been developed for the nondirected late-stage deuteration of arenes using heavy water (D₂O) as the deuterium source. acs.org These methods show remarkable functional group tolerance, making them suitable for complex molecules. acs.org Another approach involves using a rhodium-on-silica catalyst under a deuterium gas (D₂) atmosphere, which has been studied in the context of catechol hydrogenation and deuteration. mdpi.com Research in this area has also led to the development of flow synthesis methods, which can improve production throughput and reaction efficiency compared to traditional batch processes. tn-sanso.co.jp These systems may use microwave heating to accelerate the H-D exchange reaction with D₂O in the presence of a catalyst. tn-sanso.co.jp

MethodDeuterium SourceCatalyst/ReagentKey FeaturesReference
Proton Exchange D+ Source (e.g., D₂O with acid)Polar Aprotic SolventHigh isotopic enrichment (>95%) can be achieved; reaction times vary from 2-48 hours. epo.org
Palladium Catalysis D₂OPalladium-based catalystEnables late-stage deuteration of complex arenes with high functional group tolerance. acs.org
Rhodium Catalysis D₂ GasRh/silicaStudied for hydrogenation and deuteration; shows an inverse kinetic isotope effect. mdpi.com
Flow Synthesis D₂OPlatinum on aluminaContinuous process, often with microwave heating, offering higher throughput than batch methods. tn-sanso.co.jp

Table 1: Comparison of Direct Deuteration Approaches for Catechol.

Precursor-Based Synthetic Routes to this compound

In contrast to direct deuteration, precursor-based routes involve synthesizing the deuterated catechol ring from simpler, often non-aromatic, deuterated starting materials. This approach allows for precise control over the position of deuterium labeling.

One strategy involves building the catechol ring system during the synthesis. For example, novel catechol compounds have been prepared from precursors such as pyrone derivatives, although specific deuteration at this stage is a complex customization. google.com

A more common precursor-based method involves modifying a deuterated intermediate that already contains the core structure. A versatile synthesis of selectively deuterated amines, including dopamine (B1211576), demonstrates this principle. rsc.org In this multi-step process, the catechol moiety, protected as a dimethyl ether, is introduced via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. Subsequent deprotection yields the deuterated catechol-containing product, dopamine, without loss of deuterium content. rsc.org

Another example is the synthesis of a deuterated proanthocyanidin (B93508) metabolite, 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone-d4 (DHPV-d4). unimi.it The synthesis begins with 3,4-dibenzyloxybenzaldehyde (B16220) and proceeds through several steps to create an intermediate with a protected catechol ring. A final catalytic deuteration step using deuterium gas simultaneously deprotects the catechol hydroxyl groups and saturates a diene system, incorporating deuterium atoms into the molecule's side chain. While the phenolic protons are also exchanged for deuterons, they are labile, so the final stable product is considered DHPV-d4. unimi.it This late-stage deuteration of a complex precursor showcases a powerful strategy for accessing deuterated catechol-containing natural products. unimi.it

Chemo-Enzymatic Strategies for Deuterated Catechol Analogues

Chemo-enzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions to produce complex molecules. This approach is particularly effective for creating chiral and specifically labeled compounds, including deuterated catechol derivatives.

Enzymes can be used to create catechol precursors with high stereoselectivity. For example, bacterial dioxygenase enzymes can oxidize monosubstituted benzenes to cis-dihydrodiol metabolites. researchgate.net These metabolites can then be converted to the corresponding 3-substituted catechols through a chemical dehydrogenation step using a catalyst like palladium on carbon (Pd/C). researchgate.net A study comparing this chemo-enzymatic route to a fully enzymatic one found the methods to be complementary. researchgate.net

Other enzymatic systems can be used for direct isotopic labeling. The enzyme tryptophanase from E. coli, for instance, can catalyze the H/D exchange at the α-carbon of L-amino acids in a medium containing D₂O. d-nb.info This method has been applied to synthesize specifically deuterated L-tyrosine and could be conceptually extended to L-DOPA (3,4-dihydroxy-L-phenylalanine), a key catechol-containing amino acid. d-nb.info

Mechanistic Elucidation Through Catechol D6 Isotope Effects

Kinetic Isotope Effects (KIEs) in Catechol-Mediated Organic and Biochemical Reactions

The substitution of hydrogen with deuterium (B1214612) in catechol (to form Catechol-d6) can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). researchgate.net A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. researchgate.net The magnitude of the KIE provides valuable information about the transition state structure. researchgate.net For instance, a significant KIE (typically kH/kD > 2) suggests that the C-H (or O-H) bond is substantially broken in the transition state.

In the context of catechol-mediated reactions, KIE studies using this compound can help to:

Identify the rate-determining step: A significant KIE points to the cleavage of a C-D or O-D bond as the slowest step in the reaction sequence.

Elucidate transition state geometry: The magnitude of the KIE can be correlated with the degree of bond breaking in the transition state, providing a more detailed picture of the reaction coordinate. researchgate.net

Distinguish between different mechanistic pathways: Competing reaction mechanisms may exhibit different KIEs, allowing researchers to discern the operative pathway.

While specific KIE data for this compound in a wide range of organic reactions is not extensively documented in readily available literature, the principles of KIE are broadly applicable. For example, in oxidation reactions of phenols, a primary isotopic effect is often observed, indicating that the breaking of the C-H or O-H bond is a key part of the mechanism. researchgate.net

Enzymatic Reaction Pathway Delineation Utilizing this compound as a Substrate

This compound is an invaluable probe for studying the mechanisms of enzymes that utilize catechol as a substrate. By comparing the enzymatic turnover rates of catechol and this compound, researchers can deduce critical information about the catalytic cycle.

Catechol dioxygenases are enzymes that catalyze the oxidative cleavage of the aromatic ring of catechol. researchgate.netwikipedia.orgfrontiersin.org These enzymes are crucial for the biodegradation of aromatic compounds in the environment. researchgate.netfrontiersin.orgcore.ac.uk They are classified as either intradiol or extradiol dioxygenases, depending on where they cleave the catechol ring. researchgate.netcore.ac.uk

The catalytic mechanism of catechol 1,2-dioxygenase (an intradiol dioxygenase) is thought to involve the coordination of catechol to a non-heme Fe(III) center in the active site. researchgate.netwikipedia.org The use of this compound as a substrate could help to elucidate the finer details of this mechanism. For instance, a KIE on the C-D bonds of the aromatic ring would suggest that C-H bond activation is part of the rate-limiting step. Similarly, a solvent isotope effect (by running the reaction in D2O) could reveal the role of proton transfer in the catalytic cycle.

Extradiol dioxygenases, such as catechol 2,3-dioxygenase, also utilize a non-heme iron center, but in the Fe(II) state. core.ac.ukebi.ac.uk The proposed mechanism involves the binding of both catechol and molecular oxygen to the iron center. ebi.ac.uk Isotope labeling studies with this compound could help to determine the precise sequence of events, including whether C-H bond cleavage precedes or follows oxygen activation.

Catechol oxidase is a type-3 copper enzyme that catalyzes the oxidation of catechols to their corresponding o-quinones. researchgate.netrsc.orgebsco.comwikipedia.org This reaction is responsible for the browning of many fruits and vegetables. ebsco.comwikipedia.org The active site of catechol oxidase contains a dinuclear copper center. academie-sciences.frscielo.org.ar

Several mechanistic questions regarding catechol oxidase remain, such as the exact mode of substrate binding (monodentate or bidentate) and the nature of the reactive oxygen species. academie-sciences.fracademie-sciences.fr The use of this compound in kinetic studies can provide significant insights. A KIE would be expected if the abstraction of a proton from one of the hydroxyl groups is rate-limiting. The absence of a significant KIE might suggest that other steps, such as electron transfer or product release, are the slow steps in the catalytic cycle.

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines, which are important neurotransmitters. nih.govmeresearch.org.uk COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. researchgate.net

Isotope labeling studies have been instrumental in understanding the COMT mechanism. For instance, hydrogen/deuterium exchange (HDX) mass spectrometry has been used to study the conformational dynamics of COMT during catalysis. nih.gov Such studies have revealed that protein flexibility plays a key role in the methyl transfer reaction. nih.gov

Using this compound as a substrate in COMT assays could provide further mechanistic details. A KIE on the O-D bond would be expected if the deprotonation of the hydroxyl group is part of the rate-determining step. This information, combined with data from HDX-MS experiments, can provide a comprehensive picture of the enzyme's catalytic cycle. In a study on Silene latifolia, [2H6]-catechol was used to trace its conversion to guaiacol (B22219) and veratrole, confirming the activity of catechol O-methyltransferase in this plant. nih.gov

Catechol Oxidase Reaction Mechanisms

Deuterium-Hydrogen Exchange Kinetics and Stereochemistry in Catechol Systems

Deuterium-hydrogen (D-H) exchange studies provide a powerful method for investigating the reactivity and electronic properties of molecules. In catechol systems, the protons on the aromatic ring and the hydroxyl groups can undergo exchange with deuterium from a deuterated solvent, such as D2O. The kinetics of this exchange can provide information about the acidity of the protons and the stability of the intermediates involved.

A study on the H/D exchange processes in flavonoids, which contain catechol-like moieties, revealed that the protons at positions C(6) and C(8) can be exchanged for deuterium in D2O. nih.gov The kinetics of this exchange were found to be temperature-dependent, and a reaction mechanism involving the formation of putative intermediates was proposed. nih.gov Although this study did not directly involve this compound, the principles are directly applicable.

The stereochemistry of D-H exchange can also be informative. In certain cases, the exchange may proceed with a specific stereochemical outcome, which can provide insights into the geometry of the transition state or intermediate.

Compound ClassExchange PositionsSolvent SystemKey FindingsReference
Flavanols (Catechin, Epicatechin)C(6)-H, C(8)-HD₂OSlow exchange observed; detailed kinetic measurements performed at different temperatures. nih.gov
Flavonol (Quercetin)C(8)-HD₂O/DMSO-d₆ 1:1Deuteration rate constants are about an order of magnitude lower than for catechins. nih.gov

Probing Structural and Electronic Effects of Deuteration on Molecular Interactions

The substitution of hydrogen with deuterium can have subtle but significant effects on the structural and electronic properties of a molecule. These effects arise primarily from the difference in the zero-point vibrational energies of C-H and C-D bonds (or O-H and O-D bonds). irb.hr The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to changes in bond lengths, bond angles, and vibrational frequencies throughout the molecule.

These structural and electronic perturbations can, in turn, affect the molecule's intermolecular interactions, such as hydrogen bonding and van der Waals forces. For example, deuteration can alter the strength of hydrogen bonds, which can have a significant impact on the properties of systems where hydrogen bonding plays a critical role, such as in biological macromolecules or self-assembling systems.

Catechol D6 in Advanced Metabolic Flux Analysis and Pathway Mapping

Tracing Catabolic Fates of Aromatic Compounds in Biological Systems Using Catechol-d6

Catechol is a central intermediate in the aerobic degradation pathways of numerous aromatic compounds in bacteria, fungi, and plants. nih.govresearchgate.netbioinformatics.nl Various peripheral pathways funnel diverse aromatic substrates into catechol, which is then subject to ring cleavage, leading to intermediates of the tricarboxylic acid (TCA) cycle. researchgate.net Stable isotope labeling with compounds like this compound is instrumental in confirming and quantifying these catabolic routes.

In many biological systems, the breakdown of complex aromatic compounds converges on catechol. researchgate.net For instance, the plant hormone salicylic (B10762653) acid can be catabolized into catechol. nih.govresearchgate.net This was demonstrated in studies on the flowers of Silene latifolia (white campion), where deuterium-labeled salicylic acid (SA-d6) was administered, leading to the detection of labeled catechol intermediates. nih.gov Similarly, bacteria capable of degrading pollutants like toluene (B28343) or naphthalene (B1677914) often do so via pathways that generate catechol before ring fission. bioinformatics.nl

By introducing this compound into a biological system, researchers can definitively trace its metabolic fate. If a microbe is hypothesized to degrade an aromatic pollutant via a catechol intermediate, feeding the organism this compound and subsequently detecting labeled downstream metabolites (e.g., muconic acid or hydroxymuconic semialdehyde derivatives) provides direct evidence for this catabolic capability. This approach helps to map the complete degradation pathway of environmental pollutants and naturally occurring aromatic molecules. researchgate.netcsic.es

Aromatic PrecursorKey IntermediateOrganism/SystemCatabolic ProductsInvestigative Role of Isotope Labeling
Salicylic AcidCatecholSilene latifoliaGuaiacol (B22219), VeratroleUsing SA-d6 confirmed its conversion to a catechol intermediate before volatile synthesis. nih.gov
TolueneMethylcatecholPseudomonas spp.2-Hydroxypenta-2,4-dienoateTracing labeled toluene confirms its funneling into the catechol meta-cleavage pathway. bioinformatics.nl
Generic Aromatic HydrocarbonsCatecholBacteriaSuccinyl-CoA, Acetyl-CoA, PyruvateFeeding this compound allows tracking of the label into TCA cycle intermediates, confirming the link between aromatic catabolism and central metabolism. researchgate.net

Elucidation of Biosynthetic Pathways Utilizing this compound Intermediates

Just as it is central to catabolism, catechol also serves as a precursor in the biosynthesis of a variety of specialized metabolites. researchgate.netnih.gov this compound is a critical tool for elucidating these biosynthetic pathways, allowing researchers to confirm the role of catechol as a direct intermediate.

A clear example of this is in the biosynthesis of the floral volatiles guaiacol and veratrole in Silene latifolia. nih.gov Research has provided evidence that catechol is a central intermediate in a metabolic network that can repurpose salicylic acid. nih.gov Feeding experiments using deuterium-labeled precursors were essential to unraveling this pathway. When detached flowers were fed with this compound (CA-d6), the deuterium (B1214612) label was incorporated into both guaiacol and the downstream product, veratrole. nih.govresearchgate.net This finding directly established catechol as the precursor to these volatile compounds.

This technique is broadly applicable for identifying the products derived from catechol. If a plant or microorganism is thought to produce a specific catechol-derived compound, administering this compound and then analyzing the metabolome for deuterated versions of the target compound can confirm the biosynthetic link. This method is a cornerstone of biogenetic studies, which aim to map the synthetic routes of natural products. snscourseware.org

Table 2: Results of Isotope Feeding Experiments in Silene latifolia
Labeled Compound FedObserved Labeled ProductsConclusion
[²H₆]-Salicylic Acid (SA-d6)Guaiacol, Veratrole, CatecholDemonstrates that salicylic acid is a precursor in the pathway and is converted into a catechol intermediate. nih.govresearchgate.net
[²H₆]-Catechol (this compound)Guaiacol, VeratroleConfirms that catechol is a direct intermediate in the biosynthesis of guaiacol and veratrole. nih.govresearchgate.net

Isotope Trapping Experiments and Intermediate Identification with this compound

Isotope trapping is a powerful experimental design used to identify transient or low-abundance intermediates in a metabolic pathway. nih.govresearchgate.net This technique leverages the principle of isotope dilution. If a labeled precursor is supplied to a biological system, the label will be incorporated into downstream products. By simultaneously supplying a large excess of an unlabeled, suspected intermediate, this "trap" pool will dilute the labeled intermediate, significantly reducing or eliminating the incorporation of the isotope into the final products. nih.gov

This method was used effectively in studies of salicylic acid catabolism in S. latifolia flowers to confirm catechol's role. nih.govresearchgate.net In these experiments, flowers were fed deuterium-labeled salicylic acid (SA-d6). nih.gov In the absence of a trap, approximately 45% of the emitted guaiacol and veratrole incorporated the deuterium label. nih.gov However, when an excess of unlabeled catechol was co-administered with SA-d6, the incorporation of the deuterium label into both guaiacol and veratrole dropped to below 10%. nih.govresearchgate.net This demonstrated that the unlabeled catechol successfully "trapped" the label by outcompeting the labeled catechol generated from SA-d6 for access to the downstream enzymes, thus proving that catechol is an intermediate in the pathway. nih.gov

Conversely, this compound can be used as the labeled precursor in trapping experiments designed to identify intermediates further down the pathway. For example, if this compound is fed to the flowers along with an excess of unlabeled guaiacol, an accumulation of the deuterium label in catechol and a reduction of the label in veratrole would confirm guaiacol's position as an intermediate between catechol and veratrole. nih.gov

Table 3: Isotope Trapping of [²H₆]-Salicylic Acid in S. latifolia
Experimental ConditionAverage Isotope Incorporation into Guaiacol & VeratroleInterpretation
10 mM [²H₆]-Salicylic Acid (SA-d6) only~45%Baseline incorporation of the deuterium label from the precursor into the final products. nih.gov
10 mM [²H₆]-Salicylic Acid (SA-d6) + 10 mM unlabeled Catechol<10%The unlabeled catechol traps the isotopic label, significantly reducing its incorporation into downstream products and confirming catechol as an intermediate. nih.govresearchgate.net

Quantitative Metabolomics Profiling Employing this compound Internal Standards

Quantitative metabolomics aims to measure the precise concentrations of metabolites in a biological sample. nih.govmetabolomicscentre.ca A major challenge in techniques like liquid chromatography-mass spectrometry (LC-MS) is variability introduced during sample preparation and analysis, which can affect measurement accuracy. frontiersin.org The use of stable isotope-labeled internal standards is the gold standard method to correct for this variability and achieve accurate quantification. metabolomicscentre.ca

This compound is an ideal internal standard for the quantification of endogenous catechol. Because it is chemically identical to natural catechol, it behaves the same way during extraction, derivatization, and chromatography. However, due to its heavier mass, it is distinguishable from the unlabeled (or "light") catechol by the mass spectrometer. isotope.com

In a typical workflow, a known amount of this compound is added to each biological sample at the very beginning of the preparation process. The sample is then processed and analyzed by LC-MS. The ratio of the signal intensity of the endogenous catechol to the signal intensity of the this compound standard is measured. Since any sample loss or variation in instrument response will affect both the light and heavy versions equally, their ratio remains constant. This ratio is then used to calculate the absolute concentration of catechol in the original sample by comparing it to a calibration curve generated with known concentrations of unlabeled catechol and a fixed amount of the this compound standard. This approach is fundamental for obtaining the precise and reproducible data required for clinical diagnostics and systems biology. nih.govfrontiersin.org

Table 4: Conceptual Use of this compound as an Internal Standard
SampleEndogenous Catechol Concentration (Actual)This compound Spiked (Fixed Amount)MS Signal Ratio (Endogenous/Standard)Calculated Concentration
Calibration Standard 110 ng/mL50 ng/mL0.2010 ng/mL (by definition)
Calibration Standard 250 ng/mL50 ng/mL1.0050 ng/mL (by definition)
Calibration Standard 3100 ng/mL50 ng/mL2.00100 ng/mL (by definition)
Biological Sample AUnknown50 ng/mL0.8542.5 ng/mL
Biological Sample B (with 20% sample loss)Unknown (same as A)50 ng/mL0.8542.5 ng/mL (accurate quantification despite loss)

Environmental Biotransformation and Biodegradation Studies with Deuterated Catechol Tracers

Microbial Degradation Pathways of Catechol: Isotopic Investigations (Ortho- and Meta-Cleavage Pathways)

Catechol is a central intermediate in the aerobic microbial degradation of numerous aromatic compounds. nih.govresearchgate.net Microorganisms have evolved two principal enzymatic strategies for the cleavage of the catechol aromatic ring: the ortho-cleavage pathway and the meta-cleavage pathway. nih.govfrontiersin.org Isotopic investigations using Catechol-d6 can provide definitive insights into which of these pathways is active in a specific microorganism or a microbial consortium.

When this compound is introduced as a substrate, the deuterium (B1214612) labels are incorporated into the subsequent metabolites of the degradation pathway. By tracking these labeled products using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), researchers can elucidate the precise sequence of biochemical reactions.

Ortho-Cleavage Pathway: In the ortho-cleavage, or intradiol fission, pathway, the enzyme catechol 1,2-dioxygenase cleaves the bond between the two hydroxyl-bearing carbons of the catechol ring. researchgate.netfrontiersin.org This reaction yields cis,cis-muconic acid. frontiersin.org If this compound were the substrate, the resulting cis,cis-muconate (B1241781) would be deuterated. Subsequent enzymatic steps of the β-ketoadipate pathway would also involve deuterated intermediates, ultimately leading to labeled succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.gov The detection of these specific deuterated intermediates confirms the operation of the ortho-cleavage pathway. Several bacteria, including species of Pseudomonas and Rhodococcus, are known to utilize this pathway. nih.govfrontiersin.org

Meta-Cleavage Pathway: The meta-cleavage, or extradiol fission, pathway is initiated by the enzyme catechol 2,3-dioxygenase, which cleaves the aromatic ring adjacent to one of the hydroxyl groups. frontiersin.orgnih.gov This produces 2-hydroxymuconic semialdehyde. frontiersin.orgnih.gov When studying this pathway with this compound, this semialdehyde product would carry the deuterium labels. Further metabolism through the meta-pathway generates products such as acetaldehyde (B116499) and pyruvate, which would also be isotopically labeled. nih.gov The identification of these deuterated end-products provides clear evidence for the activity of the meta-cleavage pathway. This pathway is common in bacteria like Pseudomonas putida and is often encoded on plasmids. nih.govnih.gov

Isotopic investigations with this compound are crucial for resolving ambiguities, especially in organisms or consortia that may possess the genetic potential for both pathways. nih.govfrontiersin.org The specific labeled metabolites detected can reveal which pathway is predominantly expressed under certain environmental conditions or in response to specific pollutant concentrations.

Table 1: Key Enzymes and Products in Catechol Degradation Pathways
PathwayKey EnzymeInitial Product from Catechol
Ortho-Cleavage Catechol 1,2-dioxygenasecis,cis-Muconic acid
Meta-Cleavage Catechol 2,3-dioxygenase2-Hydroxymuconic semialdehyde

Stable Isotope Probing (SIP) for Functional Microbial Ecology Research

Stable Isotope Probing (SIP) is a powerful molecular technique that links microbial identity to metabolic function within a complex environmental sample without the need for cultivation. nau.edu The method involves introducing a substrate heavily enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into an environmental sample. Microorganisms that actively metabolize the labeled substrate incorporate the isotope into their cellular components, such as nucleic acids (DNA and RNA) and phospholipid fatty acids (PLFAs). aber.ac.uk

The use of deuterated tracers like this compound in SIP studies, often in a technique known as Raman-Deuterium Isotope Probing (Raman-DIP), allows for the investigation of metabolic activities at the single-cell level. nih.gov When microorganisms assimilate this compound, deuterium is incorporated into their biomass. This incorporation results in the formation of carbon-deuterium (C-D) bonds, which can be detected by Raman microspectroscopy. nih.govacs.org The C-D vibration appears in a region of the Raman spectrum that is typically silent in unlabeled cells, providing a clear signal of metabolic activity. acs.org

Methodology of this compound SIP:

Incubation: An environmental sample (e.g., soil, water, or a microbial consortium) is incubated with this compound.

Assimilation: Microorganisms capable of degrading catechol will take up the deuterated compound and incorporate the deuterium into their cellular machinery.

Separation and Analysis:

In traditional DNA- or RNA-SIP, the "heavy" nucleic acids containing the isotope are separated from the "light" (unlabeled) nucleic acids by density gradient ultracentrifugation. nau.edu The labeled nucleic acids can then be sequenced to identify the active microorganisms.

In Raman-DIP, individual cells are analyzed using Raman microspectroscopy. The intensity of the C-D band provides a quantitative measure of the metabolic activity of single cells in response to the deuterated substrate. nih.gov

By using this compound as the labeled substrate, researchers can specifically identify the members of a microbial community that are responsible for catechol degradation. This approach provides direct evidence of function, revealing the key players in the bioremediation of aromatic pollutants in their natural environment.

Bioremediation Process Monitoring and Optimization Using Deuterated Analytes

Effective bioremediation of contaminated sites requires robust monitoring to assess the performance of the treatment and to allow for process optimization. Deuterated analytes, such as this compound, serve as excellent tracers for this purpose. They can be used to track the degradation of a target pollutant and to quantify the efficiency of the bioremediation process in situ. itrcweb.org

One common approach is the use of deuterated compounds in push-pull tests or other tracer experiments in contaminated aquifers or soils. By introducing a known quantity of this compound along with other substances (e.g., electron acceptors or nutrients to stimulate microbial activity), scientists can monitor its disappearance over time and the appearance of its degradation products. crccare.com

Applications in Bioremediation Monitoring:

Quantifying Degradation Rates: The rate of disappearance of this compound provides a direct measure of the in-situ degradation rate of catechol, which is often a key intermediate in the breakdown of more complex pollutants like benzene, toluene (B28343), and xylenes (B1142099) (BTEX).

Confirming Biodegradation Pathways: Detecting deuterated metabolites confirms that the removal of the contaminant is due to biological activity rather than physical processes like dilution or sorption. This is crucial for demonstrating the effectiveness of monitored natural attenuation (MNA). crccare.comnih.gov

Process Optimization: By correlating the degradation rate of this compound with the addition of different amendments (e.g., oxygen, nitrate, phosphate), the conditions for bioremediation can be optimized to achieve maximum efficiency. itrcweb.org For instance, if the degradation of this compound is slow, it might indicate a limitation in a specific nutrient or electron acceptor, which can then be supplemented.

The use of deuterated tracers like this compound offers high specificity and sensitivity, as the labeled compound can be easily distinguished from the naturally occurring, unlabeled pollutant and its intermediates. This allows for an unambiguous assessment of bioremediation performance in complex and heterogeneous environments. nih.gov

Table 2: Research Findings on Bioremediation Monitoring
Research AreaFindingImplication for this compound Use
Natural Attenuation Detection of genes for catechol 2,3-dioxygenase in petroleum-amended soils indicates active bioremediation. nih.govThis compound can be used as a direct tracer to quantify the activity of these genes and the overall degradation rate.
In-Situ Biodegradation Tracer experiments with deuterated compounds in aquifers confirm and quantify biodegradation rates of fuel hydrocarbons. crccare.comThis compound can be applied in similar tracer tests to assess the natural attenuation of catechol and related aromatic pollutants.
Bioprocess Optimization The efficiency of microbial degradation is dependent on factors like nutrient availability and electron acceptors. itrcweb.orgThe degradation rate of a this compound spike can be monitored under various conditions to identify optimal parameters for enhanced bioremediation.

Fate and Transport Studies of Deuterated Catechols in Environmental Matrices

Understanding the environmental fate and transport of a pollutant is essential for assessing its potential impact and for designing effective remediation strategies. cdc.govdtic.mil This involves studying how the chemical moves through and interacts with different environmental compartments such as soil, water, and air, and how it is transformed over time. cdc.govresearchgate.net While specific studies on the fate and transport of this compound are not widely documented, its behavior can be inferred from the known properties of catechol and the principles governing the transport of organic compounds in the environment. academicjournals.orgacs.org

The primary processes that determine the environmental fate of this compound include:

Adsorption/Sorption: Catechol has a relatively low octanol-water partition coefficient (Kow), indicating that it is quite water-soluble and has a limited tendency to adsorb to soil organic matter or sediments. cdc.gov Therefore, this compound is expected to be relatively mobile in soil and groundwater systems.

Volatilization: The Henry's Law constant for catechol is low, suggesting that volatilization from water to the atmosphere is not a significant transport process. cdc.gov

Biodegradation: As detailed in section 5.1, catechol is readily biodegradable under aerobic conditions by a wide range of microorganisms. frontiersin.orguqam.ca This is expected to be the primary process controlling the attenuation and removal of this compound in most environments. The deuterium substitution is not expected to significantly alter its biodegradability.

Photodegradation: In sunlit surface waters, catechol can undergo photodegradation, although this process is generally slower than biodegradation.

Using this compound as a tracer in laboratory column studies or field experiments can help to precisely quantify these processes. By monitoring the movement of the deuterated compound through a soil column, for example, researchers can determine its retardation factor (related to sorption) and its biodegradation rate constant, distinguishing these effects from simple dispersion. Such studies are critical for developing accurate predictive models of contaminant plume behavior in the subsurface.

Advanced Analytical Methodologies for Catechol D6 and Its Metabolites

Isotope Dilution Mass Spectrometry (IDMS) for High-Precision Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-precision and accurate quantification of chemical compounds. nih.gov The methodology involves the addition of a known amount of an isotopically labeled version of the analyte, such as Catechol-d6, to a sample. nih.govptb.de This "isotope spike" acts as an internal standard that experiences the same physical and chemical effects as the unlabeled analyte throughout sample preparation and analysis. ptb.de

By measuring the ratio of the native analyte to the isotopically labeled internal standard, IDMS can correct for losses during sample processing and variations in instrument response. nih.govptb.de This approach significantly enhances the accuracy and reproducibility of the quantification, especially in complex biological matrices where matrix effects can interfere with the analysis. nih.gov The high isotopic purity of the internal standard, ideally greater than 99%, is crucial to prevent the unlabeled compound from artificially inflating the analyte's signal. nih.gov

IDMS is considered a gold standard for DNA adduct analysis and is invaluable in mechanistic studies that link environmental carcinogens to their biological effects. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications of this compound

This compound is extensively used as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for the quantification of catechol and other related compounds in various samples. ncasi.orgresearchgate.netscielo.br These techniques combine the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

GC-MS Applications:

In GC-MS analysis, this compound is employed to quantify aerosol constituents from products like heat-not-burn tobacco. researchgate.netresearchgate.net It is also used in methods for determining phenol (B47542) and catechol in environmental samples such as black liquors and wastewater from pulp and paper mills. ncasi.org In these methods, the samples are often derivatized to increase their volatility for GC analysis. ncasi.org For instance, a method for analyzing catechol in flowers involved silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) before GC-MS/MS analysis. nih.gov The use of this compound as an internal standard corrects for variations in derivatization efficiency and sample injection, leading to more reliable results. ncasi.org

LC-MS/MS Applications:

LC-MS/MS is a powerful tool for analyzing non-volatile compounds in complex matrices like human plasma. scielo.brlcms.czlcms.cz In this context, deuterated internal standards, including derivatives of this compound, are crucial for the accurate quantification of catecholamines and their metabolites. scielo.brlcms.czlcms.cz The use of stable isotope-labeled internal standards helps to mitigate matrix effects and ensures high specificity and sensitivity. scielo.br For example, in the analysis of promethazine (B1679618) and its metabolites in swine tissues, a deuterated internal standard was used for quantification via LC-MS/MS. mdpi.com The selection of an internal standard with a significant mass difference from the analyte is important to avoid isotopic interference. scielo.br

The following table summarizes the use of this compound and related deuterated compounds as internal standards in GC-MS and LC-MS/MS applications.

Analytical TechniqueApplicationAnalyte(s)Internal Standard(s)Reference(s)
GC-MSQuantification of aerosol constituentsCatechol, Phenol, etc.This compound, Phenol-d6 researchgate.netresearchgate.net
GC-MSDetermination in black liquor and wastewaterCatechol, PhenolThis compound, Phenol-d5 ncasi.org
GC-MS/MSAnalysis in flower extractsCatecholThis compound nih.gov
LC-MS/MSQuantification in human plasmaCatecholamines, MetanephrinesNorepinephrine-d6, Epinephrine-d6, etc. lcms.czlcms.cz
LC-MS/MSDetermination in swine tissuesPromethazine, MetabolitesPromethazine-d6 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Assessment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including isotopically labeled compounds like this compound. researchgate.netarabjchem.org ¹H NMR and ¹³C NMR are routinely used to confirm the molecular structure and to assess the degree and position of deuteration. arabjchem.orgrsc.org

In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium (B1214612) will be absent or significantly reduced in intensity. This allows for a direct assessment of the success of the deuteration reaction. For instance, the ¹H NMR spectrum of catechol in DMSO-d6 shows characteristic signals for the aromatic protons. spectrabase.com In the corresponding spectrum of this compound, these signals would be absent, confirming the isotopic labeling.

¹³C NMR provides information about the carbon skeleton of the molecule. arabjchem.orgcsic.es While deuterium substitution has a minor effect on the ¹³C chemical shifts, it can be observed and used to confirm the labeling pattern. Furthermore, specialized NMR techniques, such as ¹¹B NMR, have been used to study the formation of boronate esters involving catechol derivatives in situ. mdpi.com

The following table provides typical NMR data for catechol, which serves as a reference for assessing the deuteration in this compound.

NucleusSolventChemical Shift (ppm)MultiplicityReference(s)
¹HDMSO-d6~6.5 - 6.8Multiplet spectrabase.com
¹³CDMSO-d6~115, ~119, ~145- rsc.org

Advanced Spectroscopic Techniques for Investigating Deuterated Catechol Complexes (e.g., Raman Spectroscopy)

Advanced spectroscopic techniques, particularly Raman spectroscopy, provide valuable insights into the vibrational properties of molecules and their interactions in complexes. The study of deuterated compounds like this compound using these techniques can help in assigning vibrational modes and understanding the nature of chemical bonds.

The Raman and infrared spectra of normal and deuterated catechol have been reported in both solid and aqueous solution phases. researchgate.net These studies, which also include data for the catecholate monoanion at high pH, allow for the assignment of fundamental vibrational modes. researchgate.net The isotopic shifts observed upon deuteration are critical for making unambiguous assignments of the vibrational bands to specific molecular motions.

Furthermore, spectroscopic studies have been conducted on enzyme-substrate complexes involving catechol. nih.gov For example, visible resonance Raman studies of catechol 1,2-dioxygenase have provided evidence that the catechol is bound to the Fe(III) center as a dianion. nih.gov While these studies did not always use fully deuterated this compound, they sometimes employed partially deuterated analogs (e.g., catechol-d4) to aid in the interpretation of the spectra. nih.gov The investigation of deuterated catechol complexes with metals such as gold has also been a subject of research, utilizing various spectroscopic methods for characterization. csic.es The effect of deuteration on the emission lifetimes of ruthenium complexes has also been studied to understand the nature of excited states. rsc.org

Research Applications of Catechol D6 and Its Deuterated Analogues in Specialized Disciplines

Biomedical and Pharmaceutical Research Utilizing Deuterated Catechols

In the biomedical and pharmaceutical arenas, deuterated catechols and their analogues are instrumental in studying and developing therapeutics, particularly those related to catecholamine metabolism. The strategic placement of deuterium (B1214612) can slow down metabolic processes, leading to improved pharmacokinetic profiles and the ability to trace metabolic pathways with greater precision. informaticsjournals.co.inresearchgate.net

The substitution of hydrogen with deuterium at metabolically active sites in a bioactive molecule can significantly slow its rate of metabolism. informaticsjournals.co.in This is due to the greater energy required to break a C-D bond compared to a C-H bond. This "metabolic switching" can lead to a more favorable pharmacokinetic profile, including increased drug exposure and a longer half-life. informaticsjournals.co.inresearchgate.net

A prominent example is the study of SD-1077, a selectively deuterated version of L-DOPA, which is a precursor to the neurotransmitter dopamine (B1211576). nih.govnih.gov In a clinical study comparing SD-1077 to standard L-DOPA (both administered with carbidopa), significant differences in metabolism were observed. The deuteration in SD-1077 is designed to slow the breakdown of the resulting deuterated dopamine by enzymes like monoamine oxidase (MAO). nih.govnih.gov This was confirmed by a significant increase in systemic exposure to dopamine following the administration of the deuterated compound. nih.govnih.gov Specifically, the peak plasma concentration (Cmax) and the total exposure (AUC) of dopamine were approximately 1.8 and 2.06 times higher, respectively, with SD-1077 compared to L-DOPA. nih.govnih.gov This demonstrates a slower metabolic breakdown by MAO. nih.govnih.gov

Conversely, this metabolic shift also led to increased exposure to metabolites from the catechol-O-methyltransferase (COMT) pathway, such as 3-O-methyldopa (3-OMD) and 3-methoxytyramine (3-MT). nih.govnih.gov

AnalytePharmacokinetic ParameterGeometric Mean Ratio (Deuterated/Non-Deuterated)Reference
DopamineCmax1.80 nih.govnih.gov
DopamineAUC0–t2.06 nih.govnih.gov
3-O-Methyldopa (3-OMD)Cmax1.19 nih.govnih.gov
3-O-Methyldopa (3-OMD)AUC0–t1.31 nih.govnih.gov
3-Methoxytyramine (3-MT)Cmax1.33 nih.govnih.gov
3-Methoxytyramine (3-MT)AUC0–t1.66 nih.govnih.gov

This principle has been applied to other drugs as well. For instance, deuterated analogues of the SGLT2 inhibitor dapagliflozin (B1669812) were developed and showed a longer half-life and lower oral clearance rate in rats, suggesting potential as a more robust, long-acting antidiabetic agent. researchgate.net Similarly, deuterated paroxetine (B1678475) was found to have a different metabolic profile, reducing the mechanism-based inhibition of the metabolic enzyme CYP2D6 that is seen with the non-deuterated parent drug. epo.org

Deuterated compounds serve as excellent non-radioactive tracers for studying metabolic pathways in vivo. invivochem.com The use of deuterium-labeled molecules coupled with advanced imaging and spectroscopic techniques allows for the non-invasive tracking of metabolic fluxes in the human body, particularly in the brain. ismrm.orgresearchgate.net

Deuterium Metabolic Imaging (DMI), an emerging magnetic resonance (MR) technique, uses deuterium-labeled glucose to map not only its uptake but also its downstream metabolism into key neurotransmitters like glutamate, glutamine, and GABA. researchgate.netmedrxiv.org This method provides higher sensitivity and chemical specificity than some other techniques and can be performed on clinically available MR hardware. ismrm.orgresearchgate.net This approach allows researchers to dynamically measure neurotransmitter synthesis and energy metabolism, which are often impaired in severe brain diseases. researchgate.net

In the direct context of catecholamines, deuterated analogues of L-DOPA have been used to probe the metabolism of dopamine. Studies with deuterium-substituted L-DOPA have shown that the resulting deuterated dopamine has a reduced rate of metabolism by the enzyme monoamine oxidase (MAO). researchgate.net This leads to increased extracellular levels and prolonged activity of dopamine in the brain. researchgate.netmichaeljfox.org Furthermore, deuteration can impact the physical properties of molecules in ways that are advantageous for certain analytical techniques. For example, the full deuteration of the methylene (B1212753) groups in dopamine was found to cause an 8-fold increase in the carbon-13 T1 relaxation time in nuclear magnetic resonance (NMR) spectroscopy. ismrm.org This elongation of relaxation time is beneficial for hyperpolarization-based metabolic imaging, as it extends the time window for detecting the metabolic conversion of these compounds in vivo. ismrm.org

The strategic incorporation of deuterium into drug candidates is a recognized strategy to create improved therapeutic agents. researchgate.net By slowing down metabolism, deuteration can lead to a longer duration of action, reduced dosing frequency, and potentially a better safety profile by reducing the formation of toxic metabolites. informaticsjournals.co.inresearchgate.net

The development of deuterated L-DOPA analogues for Parkinson's disease is a prime example within the catechol chemical space. A triple-deuterated levodopa (B1675098) analogue was shown to produce a more stable form of dopamine, leading to prolonged activity and an improved profile regarding dyskinesia in preclinical models. michaeljfox.org This allows for a significant dose reduction without losing the anti-parkinsonian effect. michaeljfox.org Clinical studies with another deuterated L-DOPA, SD-1077, confirmed its potential to prolong exposure to central dopamine. nih.gov

This drug development strategy extends beyond catechol-based molecules. For instance, MBRI-001, a deuterated derivative of the anticancer agent plinabulin, was created to improve its poor pharmacokinetic profile, resulting in enhanced anticancer properties. informaticsjournals.co.in

In the field of infectious diseases, such as Chagas disease caused by the parasite Trypanosoma cruzi, there is a continuous search for new and effective drugs. plos.orgmdpi.com Research has identified numerous compounds with trypanocidal (parasite-killing) activity and explored their mechanisms of action, which often involve targeting essential parasite enzymes like cruzain. plos.orgnih.gov While the development of novel trypanocidal compounds is an active area of research, the specific application of deuterated catechols or their analogues in this therapeutic area is not extensively documented in available research. However, the established principles of using deuteration to enhance the pharmacokinetic properties of drugs are broadly applicable and could potentially be used to optimize future trypanocidal agents.

Neurotransmitter and Catecholamine Metabolism Studies with Deuterated Tracers

Bioinspired Materials Science and Engineering Research with Deuterated Catechols

Nature, particularly the adhesive strategies of marine mussels, provides significant inspiration for the development of advanced materials. Mussels secrete proteins rich in the catechol-containing amino acid 3,4-dihydroxy-L-phenylalanine (DOPA), which allows them to adhere strongly to a wide variety of surfaces underwater. uni-duesseldorf.denih.gov Researchers are harnessing the unique chemical properties of catechols to create biomimetic adhesives, hydrogels, and other functional materials. rsc.org

The remarkable wet adhesion of mussels is attributed to the catechol side chains of DOPA. uni-duesseldorf.de These groups can engage in multiple types of interactions, including hydrogen bonding, metal coordination, and π-π stacking, allowing them to bind to both organic and inorganic surfaces. uni-duesseldorf.denih.gov A key feature is the ability of catechol to form strong, bidentate hydrogen bonds that can displace water molecules from a surface, which is crucial for underwater adhesion. nih.gov

To understand these fundamental mechanisms at the molecular level, deuterium labeling is a valuable tool. Spectroscopic techniques can probe the interface between a catechol-based adhesive and a surface. For example, studies have used deuterated water (D2O) to investigate the role of interstitial water at the adhesive interface. acs.org Such experiments help reveal whether the adhesive mechanism involves the removal of water or interaction through it. acs.org By observing the exchange of hydrogen for deuterium, researchers can gain insight into the specific bonds being formed. In one study, the use of a deuterated substrate in conjunction with Sum Frequency Generation (SFG) spectroscopy was proposed to investigate the adsorption mechanism of a DOPA-containing adhesive. scispace.com These types of studies are critical for rationally designing and optimizing the next generation of biomimetic adhesives for various applications, from biomedical glues to industrial coatings. mdpi.comresearchgate.net

The catechol group is redox-active; it can be oxidized to a quinone form. nih.gov This transformation is central to the design of "smart" materials, such as responsive hydrogels and drug delivery systems. The oxidation of catechols can be used to trigger covalent cross-linking, which strengthens the material and is a key step in the curing of mussel-inspired adhesives. nih.govbiorxiv.org

This redox chemistry also enables the creation of materials that respond to changes in their environment, such as pH. A notable example is the reversible interaction between catechols and boronic acids. acs.orgnih.gov This bond is stable at neutral or alkaline pH but dissociates in acidic conditions. acs.org This property has been exploited to create pH-responsive drug delivery systems. For instance, a polymeric carrier was designed where the boronic acid-containing drug bortezomib (B1684674) was attached via catechol linkers. acs.org In the acidic environment of cancer cells, the drug is released from the carrier. acs.org The formation and dissociation of this catechol-boronate complex were characterized using NMR spectroscopy in deuterated solvents, demonstrating the role of deuterated compounds in the analysis of these advanced materials. acs.org

This principle has also been applied to create pH-responsive antibacterial hydrogels. nih.gov A hydrogel was formed by copolymerizing a chlorinated catechol monomer and a phenylboronic acid monomer. nih.gov At physiological pH, the catechol and boronic acid form a complex, which improves the mechanical properties of the hydrogel. nih.gov In the acidic environment characteristic of a bacterial infection, the complex dissociates, releasing the antibacterial chlorinated catechol. nih.gov This demonstrates the sophisticated design of redox-active systems where deuterated catechols and their analogues can serve as both functional components and analytical probes.

Surface Functionalization for Antifouling Applications

The unique adhesive properties of catechol and its derivatives, inspired by the remarkable ability of marine mussels to adhere to various surfaces in wet environments, have spurred significant research into their use for surface functionalization. uni-duesseldorf.denih.gov These properties are largely attributed to the catechol moiety, which can engage in a variety of interfacial interactions, including hydrogen bonding, metal coordination, and π-π stacking. nih.govresearchgate.net

In the realm of antifouling applications, catechol-functionalized polymers are being developed to create coatings that resist the unwanted accumulation of microorganisms and biomolecules on surfaces, a major issue in medical devices and marine industries. sci-hub.se The strategy often involves copolymerizing a catechol-containing monomer with other polymers to create a stable and effective antifouling surface. sci-hub.se For instance, dopamine methacrylamide (B166291) (DMA), a catechol-containing monomer, has been copolymerized with zwitterionic 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC) to create a coating that significantly reduces bacterial adhesion and protein adsorption. sci-hub.se

The presence of catechol groups on a surface can also facilitate the in situ deposition of antimicrobial agents like silver nanoparticles (AgNPs), further enhancing the antifouling properties. sci-hub.se While much of the research focuses on catechol and its non-deuterated derivatives, the principles of their adhesive and reactive nature are directly applicable to understanding how Catechol-d6 would behave in similar systems. Deuterated catechols can be used in mechanistic studies to probe the interactions at the molecular level, for example, by using techniques like neutron reflectometry to understand the structure of the polymer layers at interfaces.

Recent research has also explored the use of catechol analogs to create pH-tolerant wet adhesives. escholarship.org The susceptibility of catechols to oxidation, which can impact their adhesive properties, has led to the investigation of more stable analogs like dihydroxybenzamide (DHB) and hydroxypyridinone (HOPO). escholarship.org These studies highlight the ongoing efforts to tailor the chemical structure of catechol-based materials for improved performance in diverse environments.

Plant Biochemistry and Phytohormone Research with this compound

This compound has proven to be an invaluable tool in unraveling complex metabolic pathways in plants, particularly in the study of phytohormones like salicylic (B10762653) acid (SA). nih.gov Salicylic acid is a key signaling molecule involved in plant defense, and understanding its catabolism is crucial for a complete picture of its function. researchgate.netoup.com

Stable isotope labeling studies using deuterated compounds provide a powerful method to trace the fate of molecules within a biological system. In a significant study on white campion (Silene latifolia), researchers fed flowers with [²H₆]-salicylic acid (SA-d6) and observed the incorporation of the deuterium label into the floral volatiles guaiacol (B22219) and veratrole. nih.gov This finding suggested that catechol might be an intermediate in the conversion of SA to these compounds. nih.gov

To confirm this hypothesis, a subsequent experiment involved feeding the flowers with [²H₆]-catechol (this compound). nih.gov The results clearly showed the incorporation of the deuterium label from this compound into both guaiacol and veratrole, providing strong evidence that catechol is indeed a precursor in this metabolic pathway. nih.gov

Further isotope trapping experiments, where unlabeled catechol was supplied along with SA-d6, showed a significant reduction in the incorporation of the deuterium label into guaiacol and veratrole. nih.gov This competitive inhibition further solidified the role of catechol as an intermediate in the catabolism of salicylic acid in S. latifolia.

These studies, reliant on the use of this compound, have been instrumental in elucidating a previously uncharacterized part of salicylic acid metabolism in plants. The use of deuterated internal standards is also crucial for the accurate quantification of plant hormones and their metabolites in complex biological samples using mass spectrometry-based methods. unimi.it

Feeding ExperimentDeuterated CompoundObserved Labeled ProductsImplication
1[²H₆]-Salicylic acid (SA-d6)Guaiacol, VeratroleSuggests a pathway from SA to these volatiles. nih.gov
2[²H₆]-Catechol (this compound)Guaiacol, VeratroleConfirms catechol as an intermediate in the pathway. nih.gov
3SA-d6 + Unlabeled CatecholReduced labeling of Guaiacol and VeratroleProvides further evidence for catechol's role as an intermediate. nih.gov

Research on Metal-Catecholate Complex Formation and Stability

The interaction between catechols and metal ions is fundamental to their role in both biological systems and materials science. Catechols are known to form stable complexes with a variety of metal ions, a property that is central to their adhesive mechanism and has been exploited in the design of functional materials. uni-duesseldorf.ded-nb.info The stability of these metal-catecholate complexes is a key area of research.

The stability of a metal complex is often described by its stability constant (log K), with a larger value indicating a more stable complex. gcnayanangal.com For instance, the interaction of iron(III) with catechol results in a highly stable 3:1 complex. rsc.org The stability of such complexes is influenced by factors such as the nature of the metal ion (charge and size) and the ligand. shodhsagar.com

While direct studies on the stability constants of metal-Catechol-d6 complexes are not extensively reported in the provided context, the principles governing metal-catechol interactions are directly applicable. The substitution of hydrogen with deuterium in this compound is not expected to significantly alter the fundamental coordination chemistry with metal ions. However, subtle isotopic effects could potentially influence the kinetics and thermodynamics of complex formation.

Deuterated solvents, such as [D6]DMSO and [D4]MeOH, are commonly used in NMR studies to characterize the structure and dynamics of metal-catecholate complexes in solution. researchgate.net For example, ¹H NMR spectroscopy has been used to study the monomer-dimer equilibrium of titanium(IV) catecholate-based helicates, where the solvent was found to have a considerable influence on the equilibrium. researchgate.net

The study of metal-catecholate complexes is crucial for understanding their role in various applications, from the development of biomimetic adhesives to their function in biological systems. The use of deuterated compounds like this compound and deuterated solvents provides researchers with powerful tools to probe the intricate details of these interactions.

Future Research Directions and Emerging Paradigms in Catechol D6 Studies

Integration of Catechol-d6 Studies with Multi-Omics Approaches for Systems-Level Understanding

A significant frontier in life sciences is the move towards a systems-level understanding of biology, which requires the integration of multiple data streams from genomics, transcriptomics, proteomics, and metabolomics. elifesciences.org this compound is poised to become an invaluable tool in this multi-omics landscape, particularly in quantitative proteomics and metabolomics, to elucidate the complex roles of catechols in health and disease.

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for probing protein conformation, dynamics, and interactions. acs.orgnih.gov Future studies could employ HDX-MS with this compound to map the dynamic changes in protein structure upon binding of catechol-like ligands. This is particularly relevant for enzymes like catechol-O-methyltransferase (COMT), a key enzyme in the metabolism of catecholamines. acs.orgnih.gov By tracking deuterium (B1214612) exchange patterns, researchers can identify allosteric sites and conformational changes that are critical for catalytic activity, providing a deeper understanding that goes beyond static structural data.

In metabolomics, deuterated standards are essential for accurate quantification. synmr.in The use of this compound as an internal standard in mass spectrometry-based metabolomics allows for precise measurement of endogenous catechol levels in complex biological samples. This approach can be integrated with transcriptomic data to correlate gene expression profiles of catechol-metabolizing enzymes with the actual metabolic flux. elifesciences.org For instance, in studies of neurodegenerative diseases or cancers where catecholamine metabolism is dysregulated, combining these omics layers can reveal novel biomarkers and therapeutic targets. One study has already utilized a multi-omics approach to identify carnosic acid, a catechol-type electrophile, highlighting the potential of such integrated methods. scispace.com

The table below outlines potential integrations of this compound in multi-omics research.

Omics Field Application of this compound Research Goal Potential Insights
Proteomics As a ligand in Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) experiments.To study the conformational dynamics of catechol-binding proteins (e.g., COMT, receptors). acs.orgnih.govIdentification of binding sites, allosteric networks, and regions of protein flexibility crucial for function.
Metabolomics As an internal standard for quantitative mass spectrometry. synmr.inTo accurately measure levels of endogenous catechols and their metabolites in tissues and biofluids.Linking metabolic profiles to disease states, drug responses, or environmental exposures.
Integrated Omics Used in conjunction with transcriptomic and genomic data.To build comprehensive models of catechol signaling and metabolism pathways. elifesciences.orgA systems-level understanding of how genetic variations impact protein function and metabolic outcomes.

Advanced Computational Chemistry and Molecular Dynamics Simulations of Deuterated Systems

The subtle yet significant differences between hydrogen and deuterium bonds present a challenge for classical computational models. wikipedia.org Future research will increasingly rely on advanced computational chemistry and molecular dynamics (MD) simulations to accurately model deuterated systems like this compound and predict their behavior.

Conventional electronic structure calculations often rely on the Born-Oppenheimer approximation, which can be insufficient for accurately describing systems with deuterium due to nuclear quantum effects. hiroshima-u.ac.jp New computational approaches are being developed to directly account for these effects, providing more precise predictions of the properties of deuterated compounds. hiroshima-u.ac.jprsc.org Quantum-classical hybrid methods are also emerging as a powerful tool for designing and predicting the efficiency of deuterated molecules for specific applications, such as in organic light-emitting diodes (OLEDs). researchgate.net

MD simulations are particularly valuable for studying the dynamics of molecules in complex environments. researchgate.net Simulations of catechol in various environments, such as within the pores of a zeolite or at an alumina-water interface, have provided insights into its mobility and binding interactions. researchgate.netwhiterose.ac.uk Extending these simulations to this compound can reveal how deuteration affects hydrogen bonding strength, residence time at binding sites, and diffusion coefficients. whiterose.ac.uk For example, MD simulations of the enzyme catechol-O-methyltransferase (COMT) have already been used to understand its stability and ligand interactions; incorporating this compound into these models could elucidate the kinetic isotope effect on a dynamic, atomic level. nih.govtue.nl

The table below summarizes key computational methods and their application in studying deuterated catechols.

Computational Method Focus of Study Key Insights for this compound References
Quantum Chemical Methods Spectroscopic properties, molecular geometry, bond energies.Prediction of changes in vibrational frequencies and rotational constants upon deuteration. ajchem-a.com
Non-Born-Oppenheimer Methods Electronic structure calculations accounting for nuclear quantum effects.More accurate prediction of ionization potential and chemical reactivity of deuterated compounds. hiroshima-u.ac.jp
Molecular Dynamics (MD) Simulations Molecular behavior in complex environments (e.g., enzymes, material interfaces).Understanding how deuteration impacts mobility, diffusion, and hydrogen-bonding interactions. researchgate.netwhiterose.ac.uknih.gov
Hybrid Quantum-Classical Models Design and prediction of properties for novel materials.Screening and optimizing deuterated molecules for enhanced performance in specific applications. researchgate.net

Development of Novel and Efficient Site-Specific Deuteration Strategies for Catechols

While this compound (fully deuterated on the aromatic ring) is commercially available, future research will demand more sophisticated, selectively deuterated catechol isotopologues. The development of novel, efficient, and site-specific deuteration methods is crucial for synthesizing these precision tools. Current research is moving beyond simple H/D exchange reactions towards more controlled, catalyst-driven processes.

Recent breakthroughs include the development of novel catalytic systems that offer high efficiency and regioselectivity. For instance, an atomically dispersed iron-phosphorus (Fe–P) pair-site catalyst has shown remarkable efficiency in deuterating arenes, including phenol (B47542) derivatives and even challenging methyl-substituted catechols, using inexpensive deuterium oxide (D2O) as the deuterium source. acs.org Similarly, palladium-catalyzed methods using dual-ligand systems are enabling the late-stage, nondirected C-H deuteration of complex aromatic compounds with high functional group tolerance. acs.org These methods represent a significant step towards the "on-demand" synthesis of specifically labeled molecules.

Other strategies focus on building deuterated molecules from simpler, readily available deuterated precursors. rsc.orgrsc.org Metal-free approaches using combinations of deuterated acids and silanes have been developed for the selective deuteration of amines, including the catecholamine dopamine (B1211576), demonstrating the versatility of modern synthetic chemistry. rsc.orgrsc.org Patents also describe multi-step processes for producing deuterated catechols and their derivatives, such as d2-benzo[d] ajchem-a.comrsc.orgdioxoles, with high isotopic yield, which are important intermediates in the synthesis of deuterated pharmaceuticals. epo.orggoogleapis.comgoogle.com

The following table compares emerging strategies for the synthesis of deuterated catechols.

Deuteration Strategy Deuterium Source Key Advantages Example Application References
Iron-Phosphorus Catalysis D₂OHigh efficiency, low-cost iron catalyst, high regioselectivity.Deuteration of methyl-substituted catechol. acs.org
Palladium Catalysis D₂OExcellent functional group tolerance, late-stage deuteration.Nondirected deuteration of complex arenes. acs.org
Metal-Free Acid/Silane Reduction Deuterated triflic acid / triethylsilaneVersatile, divergent synthesis, high deuterium incorporation.Synthesis of selectively deuterated dopamine. rsc.orgrsc.org
Two-Step Exchange & Alkylation D+ source (e.g., D₂O), deuterated dihalomethaneHigh isotopic yield (>99%) for specific derivatives.Synthesis of d₂-benzo[d] ajchem-a.comrsc.orgdioxoles from deuterated catechols. epo.orggoogleapis.com

Exploration of Emerging Biotechnological and Environmental Applications of Deuterated Catechols

The unique properties of deuterated catechols open up new possibilities in biotechnology and environmental science. The kinetic isotope effect (KIE), where C-D bonds are stronger and break more slowly than C-H bonds, can be harnessed to create more robust materials and provide clearer insights into environmental processes. gabarx.com

In biotechnology, catechol-containing polymers are of great interest for their adhesive properties, particularly in wet environments, inspired by mussel adhesion. csic.esascouncil.orgmdpi.com These materials are being developed for applications such as tissue adhesives, wound healing, and drug delivery systems. mdpi.commdpi.com A key future direction is the incorporation of deuterated catechols into these polymers. The enhanced stability of the deuterated catechol moieties could slow the rate of oxidative degradation, thereby extending the functional lifetime of a bioadhesive or enabling more controlled, sustained release from a drug delivery vehicle. gabarx.com For example, in a recently developed glucose-responsive hydrogel patch for glucagon (B607659) delivery, which relies on catechol-metal ion chelation, using deuterated catechols could improve the stability and longevity of the device. nih.gov

In environmental science, this compound is already used as an internal standard for analyzing environmental samples. isotope.com Catechol itself is an environmental pollutant found in industrial effluent. canada.canih.gov Future research can leverage this compound as a tracer to study the fate, transport, and biodegradation of catechol pollutants in soil and water. By introducing a known amount of this compound into a contaminated environment and tracking its disappearance and the appearance of deuterated metabolites via mass spectrometry, scientists can precisely map breakdown pathways and determine degradation rates without interference from naturally occurring, non-deuterated catechol. This provides a powerful tool for assessing the efficacy of bioremediation strategies and understanding the environmental persistence of this class of pollutants.

Q & A

Q. What is the primary role of Catechol-d6 in quantitative analytical methods like LC-MS?

this compound serves as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) to improve quantification accuracy. It corrects for matrix effects, ionization efficiency variations, and instrument drift by co-eluting with the unlabeled analyte (catechol). Researchers should spike known concentrations of this compound into samples prior to extraction to normalize recovery rates and validate calibration curves .

Q. How is this compound synthesized and characterized for research use?

Synthesis involves deuteration of catechol via acid-catalyzed exchange or catalytic reduction. Post-synthesis, characterization requires nuclear magnetic resonance (NMR; e.g., ^2H NMR for deuteration efficiency) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98% D). Researchers must document batch-specific deuterium retention under storage conditions (e.g., pH, temperature) to ensure stability .

Q. What experimental controls are essential when using this compound in metabolic studies?

Key controls include:

  • Blank matrices : To assess background interference.
  • Unlabeled catechol spikes : To validate isotopic separation via LC-MS.
  • Stability tests : Monitor deuterium loss under physiological conditions (e.g., 37°C, varying pH) to avoid data skewing.
  • Recovery assays : Compare extraction efficiency of labeled vs. unlabeled forms .

Advanced Research Questions

Q. How can researchers mitigate isotopic interference when this compound co-elutes with endogenous metabolites?

Advanced LC-MS parameter optimization is critical:

  • Chromatographic separation : Use HILIC or reverse-phase columns with gradient elution to resolve isotopic analogs.
  • High-resolution MS : Employ Q-TOF or Orbitrap systems to distinguish mass shifts (e.g., Δm/z = 6 for six deuteriums).
  • Data processing : Apply isotopic correction algorithms to subtract natural abundance contributions from adjacent peaks .

Q. What methodological steps resolve contradictions in deuterium retention rates during longitudinal studies?

Contradictions often arise from environmental factors (e.g., light, temperature) or enzymatic deuteration reversal. To address this:

  • Stability profiling : Pre-test this compound under study-specific conditions (e.g., cell culture media, plasma).
  • Kinetic modeling : Quantify deuterium loss rates using time-course experiments.
  • Alternative labeling : Consider ^13C-labeled analogs if deuterium instability persists .

Q. How should researchers design experiments to validate this compound’s utility in novel matrices (e.g., biofluids, environmental samples)?

A systematic validation framework includes:

  • Matrix-matched calibration : Prepare standards in the target matrix to account for ion suppression/enhancement.
  • Cross-validation : Compare results with orthogonal methods (e.g., GC-MS or enzymatic assays).
  • Robustness testing : Vary extraction protocols (e.g., SPE vs. LLE) to identify optimal recovery conditions .

Q. What analytical strategies distinguish between deuterium exchange and chemical degradation of this compound in oxidative environments?

  • Isotopic ratio monitoring : Track ^2H/^1H ratios via LC-MS/MS over time.
  • Stable isotope tracing : Co-incubate with ^18O-labeled H2O to isolate oxidation vs. exchange pathways.
  • Structural elucidation : Use tandem MS to identify degradation byproducts (e.g., quinones) .

Methodological Best Practices

  • Data reproducibility : Document instrument parameters (e.g., collision energy, column lot) to enable replication .
  • Ethical sourcing : Use vendor-provided certificates of analysis (CoA) to verify isotopic purity and avoid unvalidated synthesis routes .
  • Conflict resolution : Apply triangulation (e.g., combine LC-MS with NMR) to confirm ambiguous results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.